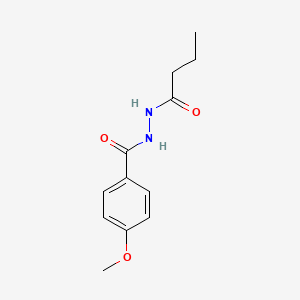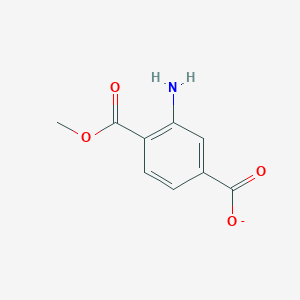
(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid
Descripción general
Descripción
(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of cinnamic acids It is characterized by the presence of a cyano group and a methoxyphenyl group attached to a propenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, followed by the addition of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of alternative solvents and catalysts to optimize the reaction conditions and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 2-amino-3-(4-methoxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can inhibit the activity of enzymes and disrupt cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-methoxyphenyl)prop-2-enoic acid: Lacks the cyano group but shares the methoxyphenyl and propenoic acid structure.
4-methoxycinnamic acid: Similar structure but without the cyano group.
Isoferulic acid: Contains a hydroxyl group instead of a cyano group.
Uniqueness
The presence of the cyano group in (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14) |
Clave InChI |
KMHNRJDDHTZZDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=C(C#N)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,5-Dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8796982.png)





![Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate](/img/structure/B8797030.png)

